

An In-depth Technical Guide to the Homologs and Analogs of Caspase-11

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Executive Summary

Caspase-11, a key player in the innate immune system, serves as a cytosolic sensor for bacterial lipopolysaccharide (LPS), triggering a pro-inflammatory form of cell death known as pyroptosis. This technical guide provides a comprehensive overview of Caspase-11, its human homologs (Caspase-4 and Caspase-5), and synthetic analogs developed for therapeutic and research purposes. We delve into the signaling pathways, comparative quantitative data, and detailed experimental protocols relevant to the study of these inflammatory caspases. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, infectious disease, and drug development.

Introduction to Caspase-11 and its Homologs

Murine Caspase-11, and its human counterparts Caspase-4 and Caspase-5, are inflammatory caspases that play a critical role in the host defense against Gram-negative bacteria.^{[1][2]} Unlike other caspases that are typically activated by large multi-protein complexes called inflammasomes, Caspase-11, -4, and -5 are directly activated by binding to the lipid A moiety of cytosolic LPS.^{[1][3]} This activation initiates the non-canonical inflammasome pathway, leading to pyroptosis and the release of pro-inflammatory cytokines.

The human inflammatory caspases, including Caspase-4 and -5, are encoded by genes located on chromosome 11.^[2] Caspase-4 and -5 are believed to have arisen from a gene

duplication event of an ancestral gene.[2] While murine Caspase-11 is the ortholog of human Caspase-4 and -5, there are functional differences between them.

Quantitative Data Summary

Table 1: Sequence Identity of Human Caspase-4 and -5 to Murine Caspase-11

Human Homolog	Amino Acid Sequence Identity to Murine Caspase-11
Caspase-4	68% [2]
Caspase-5	47% [2]

Table 2: Substrate Specificity and Catalytic Efficiency of Inflammatory Caspases

Caspase	Substrate	kcat/KM ($M^{-1}s^{-1}$)	Reference
Human Caspase-1	Gasdermin D	1.1×10^5	[4]
pro-IL-18	1.8×10^4	[4]	
pro-IL-1 β	1.2×10^4	[4]	
Human Caspase-4	Gasdermin D	1.2×10^5	[4]
pro-IL-18	1.1×10^4	[4]	
pro-IL-1 β	Not Detected	[4]	
Human Caspase-5	Gasdermin D	2.0×10^4	[4]
pro-IL-18	1.2×10^3	[4]	
pro-IL-1 β	1.1×10^2	[4]	
Murine Caspase-11	Gasdermin D	High	[4]
pro-IL-18	Very Weak	[4]	
pro-IL-1 β	Not Detected	[4]	

Note: The catalytic efficiency of murine Caspase-11 on Gasdermin D is described as high, but specific k_{cat}/K_M values were not provided in the referenced literature in direct comparison to the human caspases.

Table 3: IC₅₀ Values of Selected Caspase Inhibitors

Inhibitor	Target Caspase	IC ₅₀	Reference
Ac-FLTD-CMK	Caspase-1	46.7 nM	[5]
Caspase-4	1.49 μ M	[5]	
Caspase-5	329 nM	[5]	
Wedelolactone	IKK Complex (indirectly suppressing Caspase-11 expression)	-	[5]
5-lipoxygenase (5- Lox)	2.5 μ M	[5]	
VX-765	Caspase-1	-	[6]

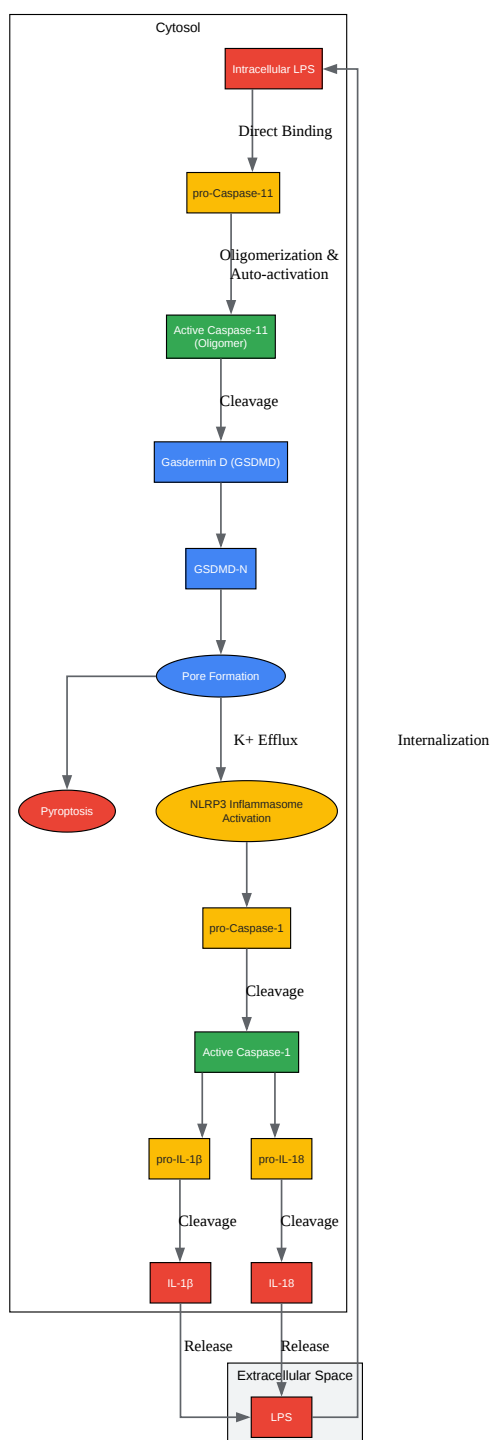
Note: VX-765 is a Caspase-1 inhibitor that can indirectly affect Caspase-11 activity.[6]

Signaling Pathways

The activation of Caspase-11 and its homologs initiates a signaling cascade known as the non-canonical inflammasome pathway. This pathway is critical for the innate immune response to intracellular bacterial infections.

Non-Canonical Inflammasome Activation

The non-canonical inflammasome pathway is triggered by the direct binding of cytosolic LPS to the CARD domain of Caspase-11 (in mice) or Caspase-4/5 (in humans). This interaction leads to the oligomerization and auto-activation of the caspase.



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Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Protocols

Recombinant Inflammatory Caspase Expression and Purification

This protocol describes the expression and purification of the catalytic domain of inflammatory caspases, such as Caspase-4, from *E. coli*.^{[7][8]}

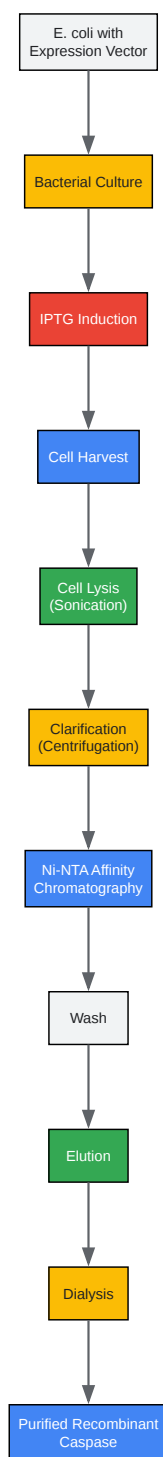
Materials:

- Expression vector with a poly-histidine (His)-tag and the sequence for the caspase catalytic domain.^[7]
- *E. coli* expression strain (e.g., BL21(DE3)).
- LB broth with appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Ni-NTA agarose resin.
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

- Transform the expression vector into the *E. coli* expression strain.
- Inoculate a starter culture and grow overnight.
- Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 3-4 hours at 37°C or overnight at 18°C.

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA agarose column.
- Wash the column with wash buffer.
- Elute the protein with elution buffer.
- Dialyze the eluted protein against dialysis buffer.
- Concentrate the protein and store at -80°C.



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Caption: Workflow for recombinant caspase purification.

In Vitro Caspase Activity Assay

This protocol describes an in vitro assay to measure the catalytic activity of purified recombinant caspases on a protein substrate.^{[7][8]}

Materials:

- Purified recombinant caspase.
- Purified substrate protein (e.g., pro-IL-1 β , GSDMD).
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).
- SDS-PAGE gels and buffers.
- Western blot apparatus and reagents.
- Antibodies against the substrate protein.

Procedure:

- Set up reactions containing the caspase assay buffer, a fixed amount of the substrate protein, and varying concentrations of the recombinant caspase.
- Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reactions by adding SDS-PAGE sample buffer and boiling.
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane for Western blot analysis.
- Probe the membrane with an antibody that recognizes the substrate to visualize the cleavage products.
- Quantify the band intensities to determine the extent of substrate cleavage.

Western Blot Analysis of Caspase-11 Activation

This protocol details the detection of Caspase-11 activation in cell lysates by observing its cleavage into active subunits.^{[8][9][10][11][12]}

Materials:

- Cell culture and treatment reagents (e.g., LPS).
- Ice-cold PBS.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and buffers.
- Western blot apparatus and reagents.
- Primary antibody against Caspase-11.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

- Culture and treat cells as required to induce Caspase-11 activation.
- Wash cells with ice-cold PBS and lyse with cell lysis buffer.[\[11\]](#)
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation.
- Determine the protein concentration of the supernatant using a BCA assay.
- Prepare samples for SDS-PAGE by adding sample buffer and boiling.
- Load equal amounts of protein per lane and run the SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.

- Incubate the membrane with the primary anti-Caspase-11 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of Caspase-11

This protocol is for the immunoprecipitation of Caspase-11 from cell lysates to study its interactions with other proteins.[\[13\]](#)[\[14\]](#)

Materials:

- Cell lysate containing the protein of interest.
- Immunoprecipitating antibody (anti-Caspase-11).
- Protein A/G agarose or sepharose beads.
- Wash buffer (e.g., lysis buffer).
- Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

- Pre-clear the cell lysate by incubating with protein A/G beads and then centrifuging to remove non-specific binding proteins.
- Add the anti-Caspase-11 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rocking.
- Add protein A/G beads to capture the antibody-protein complexes and incubate for 1 hour at 4°C.
- Pellet the beads by centrifugation and wash several times with wash buffer.

- Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
- Analyze the eluted proteins by Western blot.

Analogs and Inhibitors of Caspase-11

The development of specific inhibitors for inflammatory caspases is a significant area of research for the treatment of inflammatory diseases.

Synthetic Analogs and Inhibitors

Several compounds have been identified as inhibitors of Caspase-11, although many act indirectly or also target other caspases.

- Ac-FLTD-CMK: A peptide-based inhibitor derived from the cleavage site of Gasdermin D. It shows inhibitory activity against Caspase-1, -4, -5, and -11.[\[5\]](#)
- Wedelolactone: A natural product that suppresses LPS-induced Caspase-11 expression by inhibiting the IKK complex.[\[5\]](#)[\[7\]](#)
- VX-765: A Caspase-1 inhibitor that can indirectly affect Caspase-11 due to the crosstalk between the canonical and non-canonical inflammasome pathways.[\[6\]](#)
- Peptide-based inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK, Q-VD-Oph): These are broad-spectrum caspase inhibitors that have been optimized for better cell permeability and stability.[\[6\]](#)

The synthesis of peptidyl inhibitors often involves coupling a tetrapeptide recognition motif to a reactive "warhead" group, such as a fluoromethylketone (FMK) or a chloromethylketone (CMK), which irreversibly binds to the catalytic cysteine of the caspase.[\[6\]](#)[\[15\]](#)

Conclusion

Caspase-11 and its human homologs, Caspase-4 and -5, are central to the innate immune response against Gram-negative bacteria. Understanding their activation, regulation, and substrate specificity is crucial for the development of novel therapeutics for infectious and inflammatory diseases. This guide provides a foundational overview of the key molecular and

cellular aspects of these important enzymes, along with practical experimental protocols for their study. Further research into the development of highly specific inhibitors for Caspase-11/4/5 holds significant promise for the treatment of conditions driven by excessive inflammation.

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